molecular formula C15H22N2O3 B1588922 Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate CAS No. 90606-75-0

Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate

Cat. No. B1588922
CAS RN: 90606-75-0
M. Wt: 278.35 g/mol
InChI Key: MGMUWLOVHGXEMB-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate, commonly known as TBHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a radical initiator and antioxidant. TBHP is a piperidine derivative that contains a tert-butyl group and a pyridine ring.

Scientific Research Applications

Building Block in Organic Synthesis

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds . It is used in the synthesis of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Mitsunobu Reaction

It is used in a synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . The Mitsunobu reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers.

PROTAC Development

Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Tuberculosis Research

This compound has been mentioned in the context of research into Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) . The exact role of this compound in the research is not specified, but it’s possible that it could be used in the development of new treatments or diagnostic tools.

Chemical Properties and Safety

This compound has been characterized in terms of its chemical properties, including its molecular weight, empirical formula, and InChI key . It also has safety information available, including hazard statements and precautionary statements .

Commercial Availability

This compound is commercially available and can be purchased from various chemical suppliers . This availability facilitates its use in various research applications.

properties

IUPAC Name

tert-butyl 4-hydroxy-4-pyridin-2-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-10-7-15(19,8-11-17)12-6-4-5-9-16-12/h4-6,9,19H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMUWLOVHGXEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474572
Record name tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-4-(pyridin-2-YL)piperidine-1-carboxylate

CAS RN

90606-75-0
Record name tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of nBuLi (2.5 m in hexanes, 2.00 mL) at −50° C. was added 2-bromopyridine (780 mg) in dry ether (10 mL). After 10 minutes an ethereal solution of BOC-piperidone (1.16 g) was added and the reaction mixture was gradually warmed to room temperature. After 1 hour, the reaction mixture was quenched with ammonium chloride solution, extracted with ether, dried (MgSO4) and the solvent removed in vacuo to yield an oil which was purified using flash chromatography to yield 4′-Hydroxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′]bipyridinyl-1′-carboxylic acid tert-butyl ester. Cleavage of the BOC group with HCl yielded 2′,3′,5′,6′-tetrahydro-1′H-[2,4]bipyridinyl-4′-ol.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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